1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway, leading to the arrest of cell division . This results in the induction of apoptosis, a programmed cell death process that eliminates damaged or unnecessary cells .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound effectively inhibits cell proliferation and induces cell death in these lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention in the field of bioorganic and medicinal chemistry . These compounds have shown good in vitro anti-proliferative activities against various cell lines .
Cellular Effects
Some studies suggest that related compounds can significantly inhibit the growth of certain cell lines
Molecular Mechanism
It is suggested that related compounds may interact with protein kinases, which play active roles in cellular signal transduction pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with appropriate reagents such as formamide or formic acid to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can be employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. .
Biological Research: The compound’s ability to inhibit specific kinases makes it useful in studying cell cycle regulation, apoptosis, and signal transduction pathways.
Industrial Applications: Its derivatives are explored for their antimicrobial and anticancer activities, making it valuable in the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their kinase inhibitory activity
Uniqueness
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which confers high selectivity and potency towards certain kinases. This selectivity makes it a valuable tool in targeted cancer therapy and other therapeutic applications .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-8-9-17(14(2)10-13)24-19-16(11-22-24)18(20-12-21-19)23-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXVUYONRSOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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